molecular formula C16H14N4O3S B7744546 MFCD03619931

MFCD03619931

Cat. No.: B7744546
M. Wt: 342.4 g/mol
InChI Key: OJJMVWAMMVZHJI-UHFFFAOYSA-N
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Description

These compounds are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), MFCD03619931 likely features a substituted aromatic ring with halogens (e.g., bromine, chlorine) and a boronic acid functional group. Such compounds exhibit moderate solubility in polar solvents and are critical intermediates in catalytic processes .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-12-15(18-8-20(16(12)23)7-11(17)21)24-13(9)14(22)19-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMVWAMMVZHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03619931 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure high purity and reactivity.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions. Catalysts and solvents may be used to facilitate the reaction.

    Intermediate Formation: The reaction proceeds through one or more intermediate stages, where the structure of the compound is gradually built up.

    Final Product Isolation: The final product, this compound, is isolated from the reaction mixture using techniques such as filtration, crystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD03619931 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

MFCD03619931 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: this compound is explored for its potential therapeutic effects, including its use in drug development and disease treatment.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which MFCD03619931 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Receptor Binding: this compound can bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MFCD03619931 with two structurally related compounds: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) .

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (estimated) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235 (estimated) 235.27 201.02
Log Po/w (XLOGP3) ~2.15 2.15 2.63 (SILICOS-IT)
Solubility (mg/mL) ~0.24 0.24 0.687
BBB Permeability Likely high Yes Not reported
Synthetic Accessibility Moderate (SA Score ~2.07) 2.07 1.98 (Ali)

Key Observations :

Halogen Substitution : Both CAS 1046861-20-4 and this compound contain bromine and chlorine atoms, enhancing their reactivity in cross-coupling reactions compared to CAS 1761-61-1, which lacks chlorine .

Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) due to its benzimidazole-derived structure, whereas the boronic acid group in this compound and CAS 1046861-20-4 reduces solubility .

Lipophilicity : CAS 1761-61-1 has a higher log P (2.63), suggesting better membrane permeability, while this compound’s moderate log P (2.15) balances solubility and bioavailability .

Comparison :

  • Palladium-based methods (for boronic acids) require stringent anhydrous conditions, whereas A-FGO catalysis (for benzimidazoles) is more environmentally friendly .
  • Reaction times differ significantly: 1.33 hours for CAS 1046861-20-4 vs. 2 hours for CAS 1761-61-1 .

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